N6-2-(4-Aminophenyl)ethyladenosine is a synthetic compound derived from adenosine, which plays a significant role in various biological processes, particularly in the modulation of adenosine receptors. This compound is characterized by the addition of a 4-aminophenyl group to the ethyl side chain of the adenosine molecule. It is primarily utilized in scientific research to investigate the pharmacological properties of adenosine receptor interactions and their implications in various physiological and pathological conditions.
The compound was synthesized and characterized in several studies, with notable contributions from researchers such as Dr. R. A. Olsson at the University of South Florida, who provided essential insights into its synthesis and biological activity . The compound is cataloged under the Chemical Abstracts Service number 89705-21-5 and has been made available through various chemical suppliers like Sigma-Aldrich .
The synthesis of N6-2-(4-Aminophenyl)ethyladenosine involves several steps that modify the adenosine structure to incorporate the 4-aminophenyl group. The general synthetic route includes:
The specific synthesis protocol involves:
N6-2-(4-Aminophenyl)ethyladenosine has a molecular formula of and a molecular weight of approximately 386.41 g/mol . The structure features:
The compound's empirical formula allows for detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity during synthesis.
N6-2-(4-Aminophenyl)ethyladenosine can undergo various chemical reactions typical for amines and nucleosides:
The iodination process typically involves using chloramine T as an oxidizing agent to facilitate the incorporation of iodine into the aromatic ring, followed by purification steps to isolate labeled compounds suitable for biological assays .
N6-2-(4-Aminophenyl)ethyladenosine acts primarily as an agonist at adenosine receptors, particularly influencing:
Experimental studies have demonstrated that this compound can effectively modulate receptor activity in vitro, providing insights into its potential therapeutic applications .
Characterization techniques such as infrared spectroscopy and mass spectrometry provide essential data on functional groups and molecular weight, confirming the identity of synthesized compounds.
N6-2-(4-Aminophenyl)ethyladenosine has several scientific uses:
N⁶-[2-(4-Aminophenyl)ethyl]adenosine (APNEA) represents a chemically modified adenosine analog characterized by the substitution of the N⁶-position with a 4-aminophenylethyl moiety. This structural modification endows APNEA with distinct receptor recognition properties while preserving the core ribose scaffold essential for adenosine receptor engagement. As a non-selective adenosine receptor agonist with notable affinity for the A₃ subtype, APNEA serves as a critical pharmacological probe for dissecting purinergic signaling mechanisms.
APNEA exhibits high-affinity binding to the human A₃ adenosine receptor (A₃AR), with dissociation constants (Kᵢ) reported in the low nanomolar range (e.g., 1–10 nM) [1] [4]. This affinity arises from specific molecular interactions within the orthosteric binding pocket of A₃AR:
Table 1: Key Residues in Human A₃ Adenosine Receptor for APNEA Binding
| Residue (Ballesteros-Weinstein Numbering) | Structural Domain | Interaction Type with APNEA |
|---|---|---|
| Asn⁶.⁵⁵ | TM6 | Hydrogen bonding (adenine N6-H) |
| His⁷.⁴³ | TM7 | Hydrogen bonding (ribose 3'-OH) |
| Trp⁶.⁴⁸ | TM6 | π-π stacking (phenyl ring) |
| Ile⁷.³⁹ | TM7 | Van der Waals (ethyl chain) |
| Glu⁷.⁴² | TM7 | Water-mediated H-bond (amino group) |
Mutagenesis studies confirm that substitution of Asn⁶.⁵⁵ or Trp⁶.⁴⁸ reduces APNEA affinity by >100-fold, underscoring their indispensable roles [5]. Notably, the 4-aminophenyl extension exploits a steric niche inaccessible to endogenous adenosine, explaining APNEA’s enhanced A₃AR selectivity relative to unmodified adenosine [4] [7].
Despite its A₃AR preference, APNEA demonstrates significant affinity for other adenosine receptor subtypes, complicating its pharmacological profile:
Table 2: Comparative Affinity Profile of APNEA at Human Adenosine Receptors
| Receptor Subtype | Reported Kᵢ (nM) | Selectivity Ratio (A₃AR vs. Subtype) | Critical Structural Divergence |
|---|---|---|---|
| A₃AR | 1–10 | 1 (reference) | Optimal hydrophobic subpocket depth |
| A₁AR | 20–80 | 4–8 | Leu⁷.⁴³ (vs. His⁷.⁴³ in A₃AR) |
| A₂ₐAR | >500 | >50 | Reduced lipophilicity; wider ribose binding site |
| A₂вAR | >1000 | >100 | Shallow ligand-binding vestibule |
Crystallographic analyses reveal that Thr⁸.³⁶ (conserved in A₁AR/A₃AR but absent in A₂AR) forms hydrogen bonds with APNEA’s ribose group. Mutation of Thr⁸.³⁶ to alanine (as in common A₂ₐAR crystallization constructs) reduces APNEA affinity by 47-fold, highlighting its role in cross-reactivity [7].
APNEA influences adenosine receptor signaling beyond direct orthosteric activation, demonstrating complex allosteric behaviors:
Notably, APNEA augments the anticonvulsant efficacy of conventional antiepileptics (e.g., carbamazepine) in rodent models. This synergism is abolished by adenosine A₁ receptor antagonists, implicating allosteric integration of A₁AR and A₃AR signaling in neuronal excitability modulation [1] [2]. Radioligand displacement assays further demonstrate that APNEA reduces the dissociation rate of [[³H]CCPA] from A₁AR, consistent with positive allosteric modulation [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7